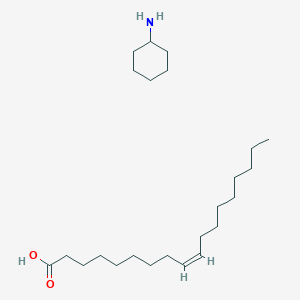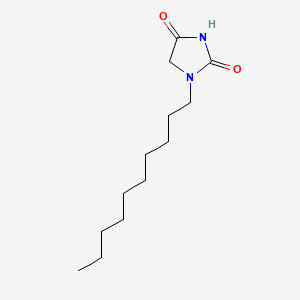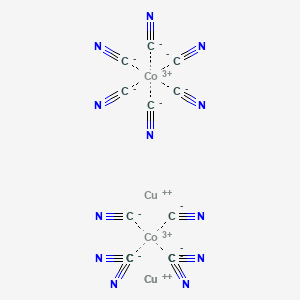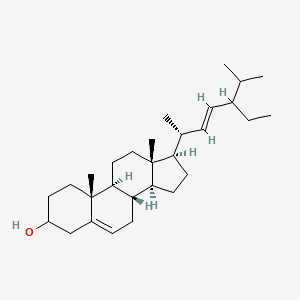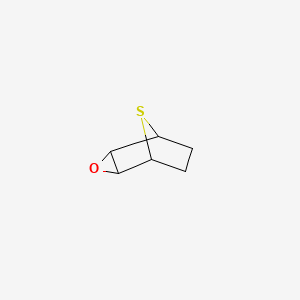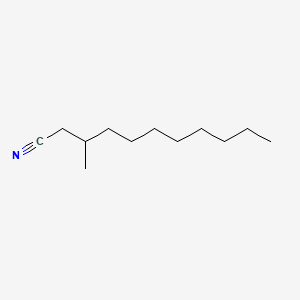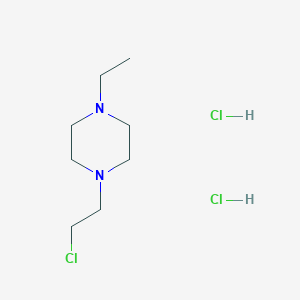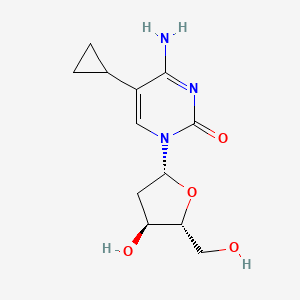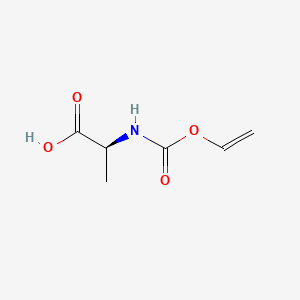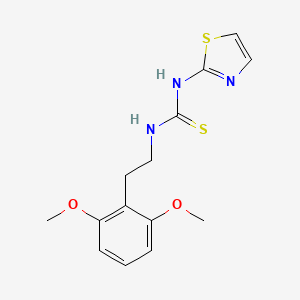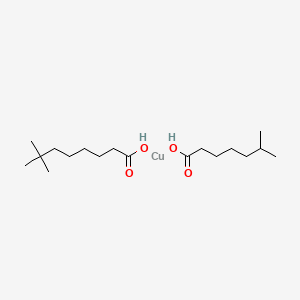
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride is a chemical compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a chromenamine structure, making it a versatile molecule for various synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride typically involves the reaction of 3,4-dihydro-2H-chromen-4-amine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
化学反応の分析
Types of Reactions
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives, while substitution reactions can produce a variety of substituted chromenamines.
科学的研究の応用
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with cellular components. The compound can alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.
類似化合物との比較
Similar Compounds
N,N-bis(2-chloroethyl)amine: Another alkylating agent with similar chemical properties.
N,N-bis(2-chloroethyl)cyclopropanamine: A compound with a cyclopropane ring instead of the chromenamine structure.
Tris(2-chloroethyl)amine: A related compound with three chloroethyl groups.
Uniqueness
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride is unique due to its chromenamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
81816-63-9 |
|---|---|
分子式 |
C13H18Cl3NO |
分子量 |
310.6 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-6-8-16(9-7-15)12-5-10-17-13-4-2-1-3-11(12)13;/h1-4,12H,5-10H2;1H |
InChIキー |
FUPORCISAVLCDC-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CC=CC=C2C1N(CCCl)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


